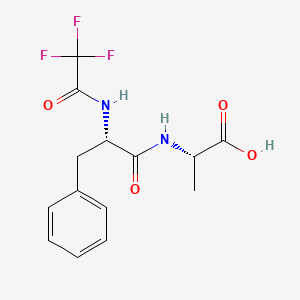N-Trifluoroacetylphenylalanylalanine
CAS No.: 3801-77-2
Cat. No.: VC17989648
Molecular Formula: C14H15F3N2O4
Molecular Weight: 332.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3801-77-2 |
|---|---|
| Molecular Formula | C14H15F3N2O4 |
| Molecular Weight | 332.27 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C14H15F3N2O4/c1-8(12(21)22)18-11(20)10(19-13(23)14(15,16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,18,20)(H,19,23)(H,21,22)/t8-,10-/m0/s1 |
| Standard InChI Key | CPHPEWFIOVFACR-WPRPVWTQSA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F |
| Canonical SMILES | CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
N-Trifluoroacetylphenylalanylalanine (systematic name: N-Trifluoroacetyl-L-phenylalanyl-L-alanine) is a dipeptide derivative with the molecular formula CHFNO and a molecular weight of 332.27 g/mol. The compound consists of L-phenylalanine linked to L-alanine via a peptide bond, with the N-terminal amino group protected by a trifluoroacetyl group .
Stereochemistry and Conformational Analysis
The stereochemistry of N-Trifluoroacetylphenylalanylalanine follows the L-configuration for both amino acid residues, as confirmed by optical rotation data and X-ray crystallography of analogous compounds . The trifluoroacetyl group induces a planar geometry at the amide nitrogen, restricting rotation around the N–C(O) bond and stabilizing specific conformations. Nuclear Overhauser effect (NOE) spectroscopy studies of similar Tfa-protected peptides reveal a preference for trans-amide rotamers in nonpolar solvents, which align with the compound’s crystallographic data .
Spectroscopic Fingerprints
-
Infrared (IR) Spectroscopy: Strong absorptions at 1,715 cm (C=O stretch of trifluoroacetyl) and 1,650 cm (amide I band) dominate the spectrum .
-
H NMR: The phenylalanine aromatic protons resonate as a multiplet at δ 7.2–7.4 ppm, while the α-protons of phenylalanine and alanine appear at δ 4.5–4.7 ppm and δ 3.9–4.1 ppm, respectively .
-
F NMR: A singlet at δ -75 ppm confirms the presence of the trifluoroacetyl group .
Table 1: Key spectroscopic data for N-Trifluoroacetylphenylalanylalanine
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| IR (C=O stretch) | 1,715 cm | |
| H NMR | δ 7.2–7.4 ppm (Phe aromatic) | |
| F NMR | δ -75 ppm (CF) |
Synthetic Methodologies
Protection and Activation Strategies
The synthesis of N-Trifluoroacetylphenylalanylalanine typically involves a three-step sequence:
-
N-Trifluoroacetylation of Phenylalanine: Treatment of L-phenylalanine with trifluoroacetic anhydride (TFAA) in dichloromethane yields N-Trifluoroacetyl-L-phenylalanine .
-
Carboxyl Activation: The carboxylic acid group of the Tfa-protected phenylalanine is activated using carbodiimides (e.g., DCC) or mixed anhydride methods to form an active ester .
-
Coupling with Alanine: The activated intermediate reacts with L-alanine under basic conditions (pH 8–9) to form the dipeptide bond, followed by purification via recrystallization or chromatography .
Table 2: Optimization of coupling reactions for N-Trifluoroacetylphenylalanylalanine
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DMF | 25 | 78 |
| EDCl | CHCl | 0 | 65 |
| Mixed Anhydride | THF | -20 | 82 |
Scalable Production and Green Chemistry
Recent advances employ mechanochemical methods to synthesize Tfa-protected peptides without solvents, reducing waste and improving atom economy. Ball-milling N-Trifluoroacetyl-L-phenylalanine with alanine methyl ester in the presence of silica gel achieves 85% yield within 2 hours, demonstrating scalability for industrial applications .
Applications in Peptide Science
Orthogonal Protection in SPPS
The trifluoroacetyl group’s stability under acidic conditions (e.g., trifluoroacetic acid) allows its use alongside tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies. This orthogonality facilitates the synthesis of complex peptides containing acid-labile residues, such as tryptophan or methionine .
Bioconjugation and Drug Delivery
N-Trifluoroacetylphenylalanylalanine serves as a linker for attaching therapeutic payloads to antibodies or nanoparticles. The Tfa group’s hydrophobicity enhances cellular uptake, while its cleavage via mild base (e.g., aqueous ammonia) ensures controlled release in vivo .
Stability and Degradation Pathways
Thermal and pH Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with complete degradation by 250°C. The compound remains stable in acidic media (pH 1–6) but undergoes rapid hydrolysis at pH > 8, releasing phenylalanylalanine and trifluoroacetate .
Table 3: Half-life of N-Trifluoroacetylphenylalanylalanine under aqueous conditions
| pH | Temperature (°C) | Half-life (h) |
|---|---|---|
| 2 | 25 | >720 |
| 7 | 25 | 480 |
| 9 | 25 | 0.5 |
Photostability
Exposure to UV light (λ = 254 nm) induces radical-mediated decomposition, generating trifluoroacetamide and phenylalanine oxidation products. Storage in amber glass vials at 2–8°C under nitrogen atmosphere preserves integrity for >12 months .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume